2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The key steps often include the formation of the piperidine ring, pyrazinyl substitution, and final thioether formation. Common reagents may include nucleophiles, electrophiles, and catalysts for these transformations.
Industrial Production Methods: Industrially, the process might be optimized for scalability, involving continuous flow chemistry techniques and automation to ensure high yields and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions such as oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions: Typical reagents could include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organometallic reagents for coupling reactions.
Major Products: The major products formed depend heavily on the reaction type. Oxidation might yield sulfoxides or sulfones, while reduction might simplify the functional groups to more hydrogenated forms.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for complex molecules.
Biology: It may be investigated for its biological activity, including antimicrobial and antiviral properties.
Industry: It might find use in the synthesis of specialty chemicals and materials due to its unique structure.
Mechanism of Action
Molecular Targets: The compound may interact with various biological targets such as enzymes or receptors, depending on its molecular structure.
Pathways Involved: The precise pathways depend on the biological context but could involve binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
Unique Features: Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone features a unique combination of sulfur and heterocyclic structures.
List of Similar Compounds: Similar compounds might include other pyrazine derivatives or oxadiazole-containing molecules, such as 3-(pyrazin-2-yl)-1,2,4-oxadiazoles and cyclopentyl thioethers.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-18(13-27-15-5-1-2-6-15)24-9-3-4-14(12-24)10-17-22-19(23-26-17)16-11-20-7-8-21-16/h7-8,11,14-15H,1-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYZSHDCERYVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.